5-Cyanopyridine-2-sulfonamide

Vue d'ensemble

Description

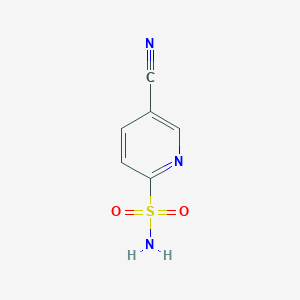

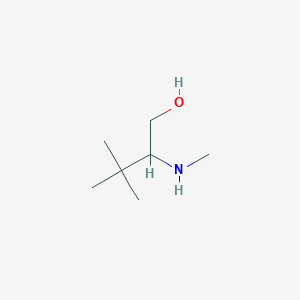

5-Cyanopyridine-2-sulfonamide is a chemical compound with the IUPAC name 5-cyano-2-pyridinesulfonamide . It has a molecular weight of 183.19 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for 5-Cyanopyridine-2-sulfonamide is 1S/C6H5N3O2S/c7-3-5-1-2-6 (9-4-5)12 (8,10)11/h1-2,4H, (H2,8,10,11) . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

5-Cyanopyridine-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 183.19 .Applications De Recherche Scientifique

Chemical Synthesis

5-Cyanopyridine-2-sulfonamide is used in the field of chemical synthesis . It’s a compound with a molecular weight of 183.19 and a CAS Number of 1250047-59-6 . It’s typically stored at room temperature and comes in a physical form of powder .

Synthesis of New Pyridines

This compound has been used in the synthesis of new pyridines with a sulfonamide moiety . This process involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The target molecules were achieved in short reaction times and high yields .

Catalytic Performance

The catalytic performance of 5-Cyanopyridine-2-sulfonamide has been investigated . It was found to be effective in the synthesis of new pyridines with a sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .

Ionic Liquid Applications

Ionic liquids offer various promising capabilities which guarantee their applications in different technologies such as synthesis, catalysis, electrochemistry, medicine, extractants, surfactants, materials science and chemical engineering . 5-Cyanopyridine-2-sulfonamide has been used in the development of a novel quinoline-based dendrimer-like ionic liquid .

Energy and Environmental Science

Ionic liquids, including those developed using 5-Cyanopyridine-2-sulfonamide, have shown excellent outcomes in the field of energy and environmental science . For example, an organic amine-based gelled room temperature ionic liquid, has been applied as a containment and decontaminating coating substrate for blister agent-contacted materials .

Decontamination of Water and Soil

A task specific ionic liquid nanocomposite has been used for decontamination of water and soil from heavy metal ions such as Pb (II) and Cd (II) . This shows the potential of 5-Cyanopyridine-2-sulfonamide in environmental remediation.

Mécanisme D'action

Target of Action

It’s known that sulfonamides generally target bacterial enzymes, inhibiting their function .

Mode of Action

Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthetase .

Biochemical Pathways

Sulfonamides are known to interfere with the bacterial synthesis of folic acid, an essential component for nucleic acid and protein synthesis .

Result of Action

The general action of sulfonamides results in the inhibition of bacterial growth and replication .

Safety and Hazards

Propriétés

IUPAC Name |

5-cyanopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGPUZNSHGEISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyanopyridine-2-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-chloro-3-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B3225507.png)

amine](/img/structure/B3225563.png)